4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile
Description
This compound features a benzonitrile group linked via a 3-oxopropyl chain to a 1,1-difluoro-6-azaspiro[2.5]octane core. The azaspiro system comprises a six-membered nitrogen-containing ring fused to a three-membered cyclopropane-like ring, with two fluorine atoms at the 1-position. This unique architecture confers conformational rigidity and electronic effects due to the spiro junction and electronegative fluorine substituents. Structural characterization likely employs crystallographic tools like SHELX , with validation via modern protocols .
Properties
IUPAC Name |
4-[3-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)7-9-21(10-8-16)15(22)6-5-13-1-3-14(11-20)4-2-13/h1-4H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAGAOKXUZHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from commercially available precursorsThe final step often involves coupling the spirocyclic intermediate with a benzonitrile derivative under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure or the benzonitrile moiety.
Substitution: The difluoro substituents and the benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds .
Scientific Research Applications
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The difluoro substituents and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Heterocyclic Core Variations
Target Compound : The 6-azaspiro[2.5]octane system introduces steric constraints and dipole interactions from the spiro-cyclopropane and difluoro groups. Puckering parameters (e.g., amplitude, phase) for the spiro system could be analyzed using Cremer-Pople coordinates , influencing crystal packing or intermolecular interactions.
Comparison with OLED Material (): A structurally related compound, 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile, shares the benzonitrile group but replaces the azaspiro system with a carbazole-phenoxazine-pyridine framework. This extended π-conjugation enhances thermally activated delayed fluorescence (TADF), critical for OLED efficiency. Unlike the target compound, this derivative lacks conformational rigidity from spiro/bicyclo systems but benefits from planar aromatic moieties for charge transport .
Comparison with Bicyclo Pharmacological Agent () :
5-(1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl)-1,3,4-oxadiazoles feature a rigid 2-azabicyclo[2.2.2]octane core. The bicyclo system enforces a chair-like conformation, contrasting with the spiro system’s puckered geometry. The hydroxy group in this compound enables hydrogen bonding, unlike the difluoro substituents in the target molecule, which may reduce polarity but enhance metabolic stability .
Physicochemical and Electronic Properties
Solubility and Stability
- Target Compound : The difluoro groups may reduce polarity, improving lipid solubility compared to hydroxy-substituted analogs (e.g., ). The spiro system’s rigidity could enhance thermal stability, beneficial for high-temperature applications.
- OLED Analogs (): Carbazole-phenoxazine derivatives exhibit high thermal stability (T₅₀ > 300°C) due to aromatic stacking, whereas the target compound’s stability depends on spiro-ring integrity.
Electronic Effects
- Target Compound: The electron-withdrawing benzonitrile and difluoro groups may stabilize charge-transfer states, though less effectively than the carbazole-phenoxazine system in OLED materials.
- OLED Analogs: Extended conjugation and donor-acceptor (D-A) architecture enable narrow singlet-triplet gaps (ΔEₛₜ < 0.3 eV), optimizing TADF efficiency .
Pharmacological Potential
While the target compound’s bioactivity is unspecified, structural analogs with bicyclo systems () show promise as CNS agents due to blood-brain barrier penetration. The azaspiro core’s rigidity may mimic bioactive conformations of natural products, but the difluoro groups could alter receptor binding compared to hydroxy-substituted bicyclo compounds .
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Crystallographic data (if available) would reveal hydrogen-bonding patterns influenced by the nitrile and carbonyl groups. The spiro system’s puckering (via Cremer-Pople coordinates ) may dictate packing efficiency.
- Bicyclo Analogs () : Hydrogen bonding between hydroxy groups and counterions (e.g., hydrochloride) likely stabilizes crystal lattices, a feature absent in the difluoro target compound.
Data Tables
Table 1: Structural and Electronic Properties
Table 2: Hydrogen-Bonding and Crystallographic Features
Biological Activity
The compound 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile is a novel chemical entity that has gained attention for its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the spirocyclic core : This is achieved through cyclization reactions involving azaspiro precursors and difluoromethylating agents.
- Coupling reactions : The spirocyclic intermediate is coupled with a benzonitrile derivative to introduce the desired functional groups.
These synthetic routes are optimized for yield and purity, often utilizing high-throughput screening techniques to identify effective catalysts and conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in critical biological pathways. The unique spirocyclic structure allows for high specificity in binding, which modulates the activity of these targets.
Pharmacological Properties
Research indicates that the compound exhibits a range of pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may have potential in cancer therapy by inhibiting tumor growth through specific receptor interactions .
- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited the proliferation of human carcinoma cells with an IC50 value in the low micromolar range. This suggests a promising lead for further development in oncology .
- Neuroprotective Studies : A study evaluated its effects on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of cellular integrity, highlighting its potential as a neuroprotective agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
